molecular formula C9H5Cl2FN2O2S B6188990 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1533911-43-1

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B6188990
CAS RN: 1533911-43-1
M. Wt: 295.1
InChI Key:
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Description

1-(4-Chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride (also known as 4-chloro-3-fluorophenyl-pyrazole-4-sulfonyl chloride or CPFS) is an organosulfur compound that has become increasingly popular in recent years due to its unique properties and potential applications. CPFS is a versatile compound that has been used in a wide range of fields, such as synthetic organic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

CPFS has been used in a variety of scientific research applications, such as drug discovery, organic synthesis, and biochemistry. In drug discovery, CPFS has been used to synthesize a variety of novel compounds that have the potential to be used as therapeutic agents. In organic synthesis, CPFS has been used as a starting material in the synthesis of a variety of compounds, including amino acids, peptides, and other organic molecules. In biochemistry, CPFS has been used in the synthesis of a variety of enzymes and proteins, as well as in the study of metabolic pathways.

Mechanism of Action

The mechanism of action of CPFS is not fully understood. However, it is believed that CPFS acts as an inhibitor of the enzyme cytochrome P450, which is involved in a variety of metabolic pathways. It is thought that CPFS binds to the active site of the enzyme and prevents it from catalyzing its substrates.
Biochemical and Physiological Effects
CPFS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a number of drugs and other compounds. In addition, CPFS has been found to bind to and inhibit the enzyme tyrosinase, which is involved in the production of melanin. Finally, CPFS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

CPFS has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it has been found to be relatively stable in a variety of conditions. In addition, CPFS can be used in a variety of reactions, including reactions with a variety of substrates. However, there are also a number of limitations for the use of CPFS in laboratory experiments. For example, CPFS is a relatively toxic compound and should be handled with caution. In addition, CPFS is not soluble in water and therefore must be used in organic solvents.

Future Directions

There are a number of potential future directions for the use of CPFS. For example, CPFS could be used in the development of new drugs or therapeutic agents. In addition, CPFS could be used to study the biochemical and physiological effects of other compounds, such as drugs or toxins. Finally, CPFS could be used in the synthesis of a variety of compounds, such as peptides and proteins.

Synthesis Methods

CPFS can be synthesized through a variety of methods, including the reaction of 4-chloro-3-fluorophenyl-pyrazole-4-sulfonic acid with thionyl chloride. This reaction produces the desired product, CPFS, along with sulfur dioxide and hydrogen chloride as byproducts. In addition, CPFS can also be synthesized using the reaction of 4-chloro-3-fluorophenyl-pyrazole-4-sulfonic acid with phosphorus pentachloride. This reaction produces CPFS as well as phosphorus oxychloride and sulfur dioxide as byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 4-chloro-3-fluoroaniline with pyrazole-4-sulfonyl chloride in the presence of a suitable solvent and a base.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "pyrazole-4-sulfonyl chloride", "suitable solvent", "base" ], "Reaction": [ "Add 4-chloro-3-fluoroaniline to a reaction flask containing the suitable solvent.", "Add the base to the reaction flask and stir the mixture for a few minutes.", "Add pyrazole-4-sulfonyl chloride to the reaction flask dropwise while stirring the mixture.", "Heat the reaction mixture to a suitable temperature and stir for a few hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1533911-43-1

Molecular Formula

C9H5Cl2FN2O2S

Molecular Weight

295.1

Purity

95

Origin of Product

United States

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